5-(3-Iodophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one
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Overview
Description
5-(3-Iodophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is an organic compound that belongs to the class of thiadiazines This compound is characterized by the presence of an iodophenyl group attached to a thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Iodophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one typically involves the reaction of 3-iodophenyl isothiocyanate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Iodophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazine ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or amines can be formed.
Oxidation Products: Oxidized derivatives of the thiadiazine ring, such as sulfoxides or sulfones.
Coupling Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial and anticancer properties.
Materials Science: Thiadiazine derivatives are explored for their electronic and optical properties, making them candidates for use in organic electronics and photonics.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 5-(3-Iodophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its iodophenyl and thiadiazine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Further research is needed to identify the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Iodophenyl Isothiocyanate: A precursor in the synthesis of the target compound, known for its reactivity with nucleophiles.
Thiadiazine Derivatives: Compounds with similar thiadiazine rings but different substituents, such as 5-(4-chlorophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one.
Uniqueness
5-(3-Iodophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and biological properties. The iodine atom can participate in various substitution reactions, making the compound versatile for further functionalization and derivatization.
Properties
CAS No. |
87427-76-7 |
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Molecular Formula |
C9H7IN2OS |
Molecular Weight |
318.14 g/mol |
IUPAC Name |
5-(3-iodophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C9H7IN2OS/c10-7-3-1-2-6(4-7)8-5-14-9(13)12-11-8/h1-4H,5H2,(H,12,13) |
InChI Key |
KEGFVIVBQOUVRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC(=O)S1)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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